molecular formula C15H12BrClF2O2 B8355317 (5-Bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanol

(5-Bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanol

Cat. No. B8355317
M. Wt: 377.61 g/mol
InChI Key: WXEVXMHLWGMBSY-UHFFFAOYSA-N
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Patent
US08609622B2

Procedure details

(5-bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanone 3c (8.0 g, 21.3 mmol) was dissolved in 240 mL of mixed solution (THF and MeOH, v:v=1:1), followed by addition of potassium borohydride (1.73 g, 32.0 mmol) in an ice bath. The reaction mixture was stirred for 16 hours at room temperature. Thereafter, 50 mL 1 M hydrochloric acid were added. The reaction mixture was concentrated under reduced pressure and extracted with dichloromethane (100 mL×2). The organic extract was combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound (5-bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanol 3d (8.0 g, yellow grease), which was used directly in the next step without purification.
Name
(5-bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanone
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solution
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:21])=[C:6]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[C:12]([F:19])[C:11]=2[F:20])=[O:9])[CH:7]=1.[BH4-].[K+]>Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:21])=[C:6]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[C:12]([F:19])[C:11]=2[F:20])[OH:9])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
(5-bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanone
Quantity
8 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=C(C(=C(C=C1)OCC)F)F)Cl
Name
mixed solution
Quantity
240 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.73 g
Type
reactant
Smiles
[BH4-].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 mL×2)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(O)C1=C(C(=C(C=C1)OCC)F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.